molecular formula C7H12NO3P B14660376 Diethyl (2-cyanoethenyl)phosphonate CAS No. 39492-25-6

Diethyl (2-cyanoethenyl)phosphonate

Cat. No.: B14660376
CAS No.: 39492-25-6
M. Wt: 189.15 g/mol
InChI Key: ODBRSIMTHPKUJD-UHFFFAOYSA-N
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Description

Diethyl (2-cyanoethenyl)phosphonate (CAS: 10123-62-3) is a phosphorus-containing compound characterized by a cyanoethenyl group attached to a diethyl phosphonate backbone. Its molecular formula is C₇H₁₄NO₃P (molar mass: 191.16 g/mol), with a density of 1.096 g/cm³ .

Properties

CAS No.

39492-25-6

Molecular Formula

C7H12NO3P

Molecular Weight

189.15 g/mol

IUPAC Name

3-diethoxyphosphorylprop-2-enenitrile

InChI

InChI=1S/C7H12NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4H2,1-2H3

InChI Key

ODBRSIMTHPKUJD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CC#N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (2-cyanoethenyl)phosphonate can be synthesized through the reaction of diethyl phosphite with acrylonitrile under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of diethyl phosphite to acrylonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl (2-cyanoethenyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include the activation of phosphonate esters and the formation of phosphine derivatives .

Comparison with Similar Compounds

Reactivity and Stability

  • Cyanoethenyl Group: The electron-withdrawing cyano group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines) .
  • Chloroethyl Group: The chloro substituent facilitates nucleophilic substitution reactions but is less stable under basic conditions compared to cyanoethenyl .
  • Thiophenoyl/Dithiane Groups: Sulfur-containing phosphonates exhibit unique redox behavior. For example, diethyl (1,3-dithian-2-yl)phosphonate oxidizes to dioxo derivatives with NaIO₄ , whereas the thiophenoyl variant participates in heterocyclic coupling .

Pharmacological Efficacy

Compound Administration Route Effective Dose % Inhibition Reference
Diethyl (2-cyanoethenyl)phosphonate Topical 1.4 mg/ear 55%
This compound Intraperitoneal 100 mg/kg 34%
Indomethacin (Control) Topical 0.1 mg/ear 58%

The cyanoethenyl derivative shows comparable topical efficacy to indomethacin but requires higher doses for systemic activity, likely due to bioavailability limitations .

Spectral and Physical Properties

  • 31P NMR: Diethyl phosphonates typically exhibit δP = 15–30 ppm. The cyanoethenyl group may deshield the phosphorus atom slightly compared to chloroethyl analogs .
  • Solubility: Cyanoethenyl and thiophenoyl derivatives are soluble in polar aprotic solvents (e.g., acetonitrile), whereas aromatic variants like diethyl (2-ethylphenyl)phosphonate (C₁₂H₁₉O₃P) show lower solubility due to hydrophobicity .

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